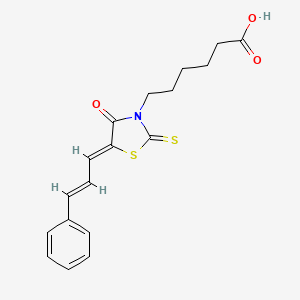

![molecular formula C21H18Cl2N4O3S3 B2952766 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide CAS No. 396724-99-5](/img/structure/B2952766.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a benzothiazole ring, a thiazole ring, and a sulfamoyl group. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Thiazole is a heterocyclic compound that contains a five-membered ring with two heteroatoms (nitrogen and sulfur). The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an amine group .

Molecular Structure Analysis

The presence of multiple rings in the compound suggests a fairly rigid structure. The benzothiazole and thiazole rings are aromatic, contributing to the stability of the molecule. The sulfamoyl group may confer polarity to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis

Benzothiazoles and thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions due to the presence of the aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide and its derivatives have been explored for their anticancer properties. Specifically, derivatives of indapamide, a compound structurally related to the target chemical, have shown significant proapoptotic activity in melanoma cell lines, with one compound demonstrating substantial growth inhibition at low concentrations. These findings suggest potential applications of similar compounds in cancer treatment, highlighting their ability to inhibit cancer cell growth and induce apoptosis in melanoma cells (Yılmaz et al., 2015).

Antibacterial Applications

Research has also demonstrated the antibacterial efficacy of compounds containing the benzothiazol and sulphonamide groups. Studies on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its complexes with neodymium(III) and thallium(III) show significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This indicates the potential of such compounds to serve as bases for developing new antibacterial agents (Obasi et al., 2017).

Catalysis and Material Science

In material science, heterometallic coordination polymers synthesized from compounds featuring thiazole and benzothiazole moieties have been shown to function as effective catalysts in various chemical reactions. These polymers demonstrate the ability to catalyze reactions such as the ring-opening of oxiranes and thiiranes and Knoevenagel condensation, indicating their utility in synthetic chemistry and potential applications in developing new catalytic processes (Bansal et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibition properties, offering protection for metals in corrosive environments. Studies on such compounds reveal their effectiveness in inhibiting steel corrosion in acidic solutions, suggesting applications in industrial processes and maintenance where corrosion resistance is crucial (Hu et al., 2016).

Wirkmechanismus

Target of Action

It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific targets could vary depending on the context of use.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the context of use.

Biochemical Pathways

Given the diverse biological activities associated with benzothiazole derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and the context of use.

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that the compound could have good bioavailability, but the specific properties would need to be determined experimentally.

Result of Action

Benzothiazole derivatives have been associated with various biological effects, including antimicrobial activity and cytotoxic effects against cancer cells . The specific effects would depend on the target and the context of use.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O3S3/c22-9-11-27(12-10-23)33(29,30)15-7-5-14(6-8-15)19(28)26-21-25-17(13-31-21)20-24-16-3-1-2-4-18(16)32-20/h1-8,13H,9-12H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFRWXWESBTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952702.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)